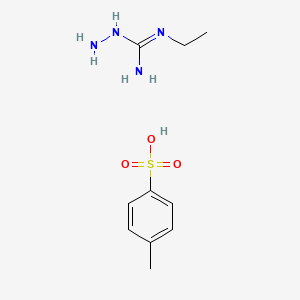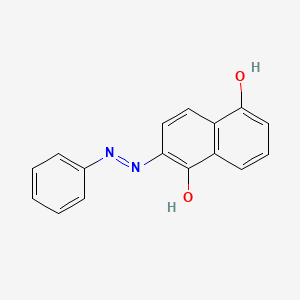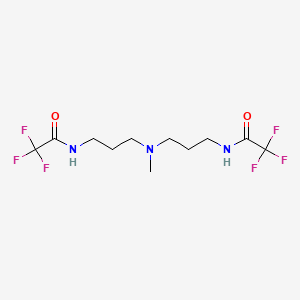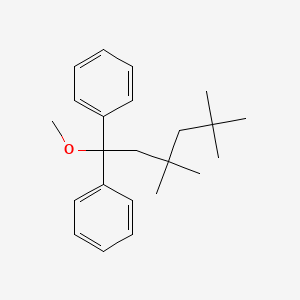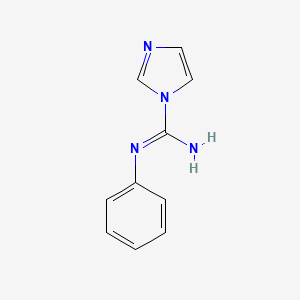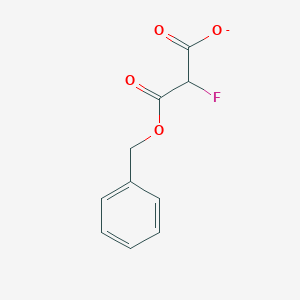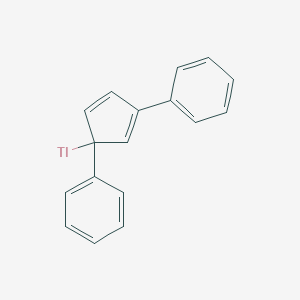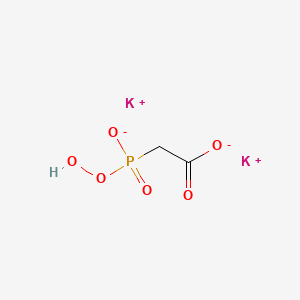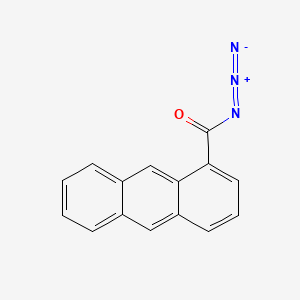![molecular formula C14H12Cl2O4 B14278848 [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid CAS No. 139519-94-1](/img/structure/B14278848.png)
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a dichlorophenyl group, an ethylfuran group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with 3-ethylfuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid: Similar in structure but contains a thienyl group instead of an ethylfuran group.
[2,3-Dichloro-4-(2-methylenebutyryl)phenoxy]acetic acid: Contains a methylenebutyryl group instead of an ethylfuran group.
Uniqueness
The presence of the ethylfuran group in [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid imparts unique chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
139519-94-1 |
|---|---|
Formule moléculaire |
C14H12Cl2O4 |
Poids moléculaire |
315.1 g/mol |
Nom IUPAC |
2-[2,3-dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H12Cl2O4/c1-2-8-5-6-19-14(8)9-3-4-10(13(16)12(9)15)20-7-11(17)18/h3-6H,2,7H2,1H3,(H,17,18) |
Clé InChI |
LZAAOCDZVRZIMX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



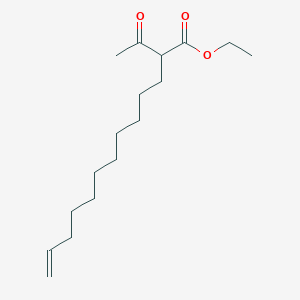
![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)
